molecular formula C19H24N2O4S2 B11447479 ethyl 2-[(3-oxo-12-propan-2-yl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate

ethyl 2-[(3-oxo-12-propan-2-yl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate

Cat. No.: B11447479
M. Wt: 408.5 g/mol
InChI Key: ZVEBQHNPRUEWAC-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-oxo-12-propan-2-yl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate is a complex organic compound that features a unique structure incorporating multiple functional groups, including an ester, a thioether, and a diazatricyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3-oxo-12-propan-2-yl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate typically involves multi-step organic reactions. One common approach is the condensation of a suitable thiol with an ester precursor under basic conditions, followed by cyclization and functional group transformations to introduce the diazatricyclic system. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-oxo-12-propan-2-yl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Amines, alcohols, base catalysts like triethylamine, solvents like dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, alternative esters.

Scientific Research Applications

Ethyl 2-[(3-oxo-12-propan-2-yl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of ethyl 2-[(3-oxo-12-propan-2-yl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing a thiophene ring, known for their diverse biological activities and applications in materials science.

    Imidazole Derivatives: Compounds with an imidazole ring, widely studied for their pharmacological properties.

    Indole Derivatives: Compounds featuring an indole nucleus, important in medicinal chemistry for their therapeutic potential.

Uniqueness

Ethyl 2-[(3-oxo-12-propan-2-yl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate stands out due to its complex structure, which combines multiple functional groups and a diazatricyclic system. This unique arrangement provides the compound with distinct chemical reactivity and potential biological activities, making it a valuable target for further research and development.

Properties

Molecular Formula

C19H24N2O4S2

Molecular Weight

408.5 g/mol

IUPAC Name

ethyl 2-[(3-oxo-12-propan-2-yl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate

InChI

InChI=1S/C19H24N2O4S2/c1-5-7-21-18(23)16-12-8-13(11(3)4)25-9-14(12)27-17(16)20-19(21)26-10-15(22)24-6-2/h5,11,13H,1,6-10H2,2-4H3

InChI Key

ZVEBQHNPRUEWAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C3=C(S2)COC(C3)C(C)C)C(=O)N1CC=C

Origin of Product

United States

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